molecular formula C11H14ClNO3 B590366 4-Acetyl-L-phenylalanine Hydrochloride CAS No. 20299-31-4

4-Acetyl-L-phenylalanine Hydrochloride

Cat. No.: B590366
CAS No.: 20299-31-4
M. Wt: 243.687
InChI Key: TZRAOLAVYBTWGD-PPHPATTJSA-N
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Description

4-Acetyl-L-phenylalanine Hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. It is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the phenyl ring. This compound is often used in biochemical research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-L-phenylalanine Hydrochloride typically involves the acetylation of L-phenylalanine. One common method is the reaction of L-phenylalanine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-L-phenylalanine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-L-phenylalanine Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-L-phenylalanine Hydrochloride
  • Melphalan Hydrochloride
  • (S)-(+)-4-Nitrophenylalanine Methyl Ester Hydrochloride
  • 3,3′-Diiodo-L-thyronine Hydrochloride
  • O-Acetyl-L-carnitine Hydrochloride

Uniqueness

4-Acetyl-L-phenylalanine Hydrochloride is unique due to its specific acetylation on the phenyl ring, which imparts distinct chemical properties and reactivity. This modification allows for targeted applications in protein engineering and synthetic chemistry, distinguishing it from other phenylalanine derivatives .

Properties

IUPAC Name

(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRAOLAVYBTWGD-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20299-31-4
Record name Alanine, 3-(p-acetylphenyl)-, hydrochloride, L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20299-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride
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